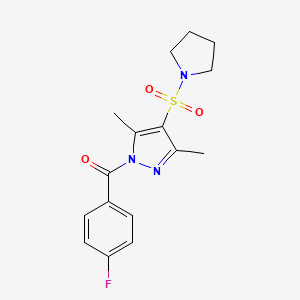![molecular formula C17H18FN3O4 B6562614 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1091165-65-9](/img/structure/B6562614.png)
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide (hereinafter referred to as “Compound N”) is a novel compound with a wide range of potential applications in scientific research. It is an oxazole derivative with a fluorophenyl group as the substituent, and it has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments.
科学的研究の応用
Compound N has been investigated for its potential applications in scientific research. It has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. For example, Compound N has been used to study the effects of oxidative stress on cells, as well as to assess the efficacy of various drugs in treating various diseases. Additionally, Compound N has been used to study the effects of various hormones on cells and to examine the effects of various environmental pollutants on cells.
作用機序
The mechanism of action of Compound N is not fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. It is also believed that Compound N may be able to inhibit certain enzymes, leading to changes in the cell’s metabolism. Additionally, it is believed that Compound N may be able to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound N have not been fully elucidated. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. Additionally, Compound N has been shown to have anti-inflammatory and anti-oxidant properties, suggesting that it may be useful in the treatment of various diseases. Furthermore, Compound N has been shown to have an inhibitory effect on the activity of certain enzymes, suggesting that it may be useful in the treatment of various metabolic disorders.
実験室実験の利点と制限
The main advantages of using Compound N for laboratory experiments are that it is relatively easy to synthesize, it is relatively inexpensive, and it has a wide range of potential applications. Additionally, Compound N has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. However, there are some limitations to using Compound N for laboratory experiments. For example, the compound has not been thoroughly studied and its mechanism of action is not fully understood. Additionally, the compound is relatively unstable and is susceptible to degradation over time.
将来の方向性
There are several potential future directions for Compound N research. For example, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of Compound N. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for Compound N. Finally, further research is needed to develop methods to stabilize Compound N and to prevent its degradation over time.
合成法
Compound N can be synthesized using a three-step reaction sequence. The first step involves reacting 4-fluorophenyl-4-methyl-2-oxazoline with methyl iodide in the presence of a base such as sodium hydroxide. This reaction produces 4-fluorophenyl-4-methyl-2-oxazoline-methyl iodide, which is then reacted with 4-fluorophenyl-4-methyl-2-oxazoline in the presence of a base to form the desired product. Finally, the product is reacted with ethanediamide in the presence of a base to produce Compound N.
特性
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c18-13-3-1-12(2-4-13)17(6-9-24-10-7-17)11-19-15(22)16(23)20-14-5-8-25-21-14/h1-5,8H,6-7,9-11H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVLCNPTWYAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562532.png)

![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562551.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562554.png)
![4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562564.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562570.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562585.png)
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562586.png)
![4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562590.png)
![4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562594.png)
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562617.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562620.png)